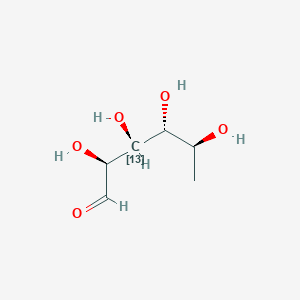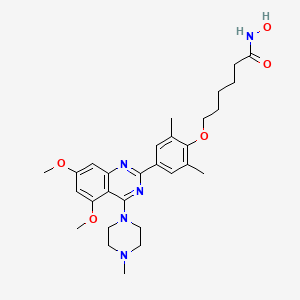
(-)-Fucose-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Fucose-13C-2: is a monosaccharide, specifically a deoxyhexose, which is a type of sugar molecule. It is an isotopically labeled compound where the carbon-13 isotope is incorporated into the fucose molecule. This labeling is useful in various scientific studies, particularly in tracing metabolic pathways and understanding the behavior of fucose in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-2 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. The chemical synthesis route often involves the use of labeled precursors, such as carbon-13 labeled glucose, which is then converted into fucose through a series of chemical reactions. The reaction conditions usually require specific catalysts and controlled environments to ensure the incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized to maximize yield and purity, often involving multiple purification steps. The use of advanced technologies, such as chromatography and mass spectrometry, ensures the accurate incorporation of the carbon-13 isotope and the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Fucose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and interactions of fucose in biological systems.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions typically involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction conditions often require anhydrous solvents and controlled temperatures.
Substitution: Substitution reactions involve reagents such as halogens or nucleophiles. The conditions vary depending on the specific substitution reaction being performed.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce fucose derivatives with additional oxygen-containing functional groups, while reduction can yield deoxyfucose compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Fucose-13C-2 is used as a tracer to study the metabolic pathways of fucose. The incorporation of the carbon-13 isotope allows researchers to track the movement and transformation of fucose in various chemical reactions.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids. This is crucial for understanding cell signaling, immune responses, and other biological functions.
Medicine: In medicine, this compound is used in diagnostic imaging and metabolic studies. The labeled compound helps in tracing the distribution and metabolism of fucose in the body, aiding in the diagnosis and study of various diseases.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and in quality control processes. The compound’s isotopic labeling helps in ensuring the accuracy and consistency of pharmaceutical products.
Mécanisme D'action
The mechanism of action of (-)-Fucose-13C-2 involves its incorporation into metabolic pathways where fucose is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the molecular targets and pathways involved in fucose metabolism. This includes the glycosylation of proteins and lipids, which is essential for various cellular functions.
Comparaison Avec Des Composés Similaires
L-Fucose: A naturally occurring deoxyhexose that is structurally similar to (-)-Fucose-13C-2 but without the carbon-13 isotope.
D-Fucose: An enantiomer of L-Fucose, differing in the spatial arrangement of atoms.
2-Deoxy-D-Galactose: Another deoxyhexose with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the incorporation of the carbon-13 isotope, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides a distinct advantage in research applications, enabling precise monitoring of metabolic pathways and interactions.
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i6+1 |
Clé InChI |
PNNNRSAQSRJVSB-GFDIWXKRSA-N |
SMILES isomérique |
C[C@@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)








